molecular formula C16H20N2O3 B3086597 Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1160246-73-0

Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B3086597
CAS No.: 1160246-73-0
M. Wt: 288.34 g/mol
InChI Key: WKINTIMOHILAPI-UHFFFAOYSA-N
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Description

Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1160246-73-0) is a spirocyclic compound with a molecular formula of C₁₆H₂₀N₂O₃ and a molar mass of 288.34 g/mol . Its structure features a spiro[4.5]decane core, where two nitrogen atoms occupy the 1- and 7-positions, with a benzyl ester group at position 7 and a ketone at position 2. This compound is primarily used in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly those targeting receptors and enzymes .

Properties

IUPAC Name

benzyl 2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-14-7-9-16(17-14)8-4-10-18(12-16)15(20)21-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKINTIMOHILAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N2)CN(C1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801191038
Record name Phenylmethyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-73-0
Record name Phenylmethyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical differences between Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Reported Bioactivity/Applications
This compound 1160246-73-0 C₁₆H₂₀N₂O₃ 288.34 2-oxo group, benzyl ester at position 7, spiro[4.5]decane core Used in receptor ligand synthesis; potential inhibitor of protein interactions .
Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate 1160246-74-1 C₁₆H₂₀N₂O₃ 288.34 7-oxo group, benzyl ester at position 2, spiro[4.5]decane core Potent inhibitor of protein interactions; ligand-binding activator .
Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate 1391732-74-3 C₁₈H₂₆N₂O₂ 302.41 Ethyl substituent at position 6, benzyl ester at position 7 Discontinued commercial availability; potential applications in medicinal chemistry .
RACEMIC-(5S,6R)-Benzyl 6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate 2177263-86-2 C₁₈H₂₄N₂O₃ 316.40 Ethyl substituent at position 6, stereochemistry (5S,6R) Under investigation for stereospecific interactions in drug discovery .
tert-Butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate 1330764-01-6 C₂₀H₂₈N₂O₃ 344.45 tert-butyl ester, benzyl group at position 2, 10-oxo group High-purity research chemical; role in peptide mimetics .
Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate - C₁₅H₁₈N₂O₃ ~274.32* Smaller spiro[3.5]nonane core, reduced ring size Likely higher ring strain; applications in constrained peptide design .

*Estimated based on molecular formula.

Impact of Structural Modifications

Spiro Ring Size: The spiro[4.5]decane core in the target compound provides a balance between rigidity and conformational flexibility, making it suitable for receptor binding .

Oxo Group Position :

  • Shifting the ketone from position 2 (target compound) to 7 () alters hydrogen-bonding capabilities, which could influence interactions with enzymes or receptors .

The tert-butyl group in enhances steric bulk, possibly stabilizing tertiary structures in drug candidates .

Stereochemistry :

  • Racemic mixtures like CAS 2177263-86-2 () highlight the importance of enantiopure synthesis in optimizing pharmacological activity and minimizing off-target effects .

Biological Activity

Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate is a compound with significant potential in the fields of medicinal chemistry and pharmacology due to its unique spirocyclic structure. This article delves into its biological activities, mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C16_{16}H20_{20}N2_2O3_3
Molecular Weight: 288.34 g/mol
CAS Number: 1160246-73-0

The compound features a spiro linkage between a diazaspirodecane ring and a benzyl group, which contributes to its distinct biological properties. The spirocyclic structure is believed to enhance the interaction with biological targets, making it an interesting subject for drug development.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with a suitable spirocyclic ketone in the presence of bases such as sodium hydride or potassium carbonate, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Synthetic Route Overview

StepReagentsConditions
1Benzylamine + Spirocyclic KetoneBase (NaH or K2_2CO3_3), THF/DMF
2Reaction mixture stirredRoom temperature or slightly elevated

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that its spirocyclic structure enhances its ability to disrupt microbial cell membranes, leading to cell death .

Anticancer Activity

The compound has shown promise in cancer therapy through mechanisms that involve apoptosis induction and cytotoxicity against specific cancer cell lines. For instance, it has been compared favorably to established anticancer drugs like bleomycin in terms of efficacy against FaDu hypopharyngeal tumor cells . The unique structure allows for better interaction with protein binding sites involved in cancer progression.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition: The compound may inhibit enzymes by forming stable complexes that block active sites.
  • Signal Transduction Modulation: It interacts with molecular targets involved in signaling pathways related to inflammation and cancer progression .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in treating various diseases:

  • Cancer Therapy: A study demonstrated that derivatives of this compound showed significant cytotoxic effects on different cancer cell lines, suggesting potential as a lead compound for anticancer drug development .
  • Neuroprotective Effects: Investigations into its effects on neurodegenerative diseases indicate that it may inhibit acetylcholinesterase (AChE), which is beneficial in conditions like Alzheimer's disease .

Comparison with Similar Compounds

This compound can be compared with other spirocyclic compounds based on their biological activities:

Compound NameStructure TypeBiological Activity
Benzyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylateSpirocyclicAnticancer
tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylateSpirocyclicAntimicrobial

Q & A

Q. What are the established synthetic routes for Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, including spirocyclization and carboxylate protection. For example:

  • Step 1 : Nucleophilic substitution between a diazaspiro intermediate and benzyl chloroformate under basic conditions (e.g., triethylamine) to introduce the benzyl carboxylate group .
  • Step 2 : Oxidation of a secondary amine to a ketone using hydrogen peroxide or other mild oxidizing agents to form the 2-oxo moiety .
  • Critical factors : Solvent choice (e.g., THF or DCM), temperature control (0–25°C), and stoichiometric ratios of reagents. Elevated temperatures may lead to side reactions, such as over-oxidation or decomposition .

Q. How is the spirocyclic structure of this compound validated experimentally?

  • X-ray crystallography : Single-crystal X-ray diffraction (using SHELX programs) confirms the spirocyclic geometry, bond angles, and stereochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR provide evidence of the diazaspiro core via characteristic splitting patterns (e.g., geminal coupling in the spiro junction) and chemical shifts for the benzyl ester (~5.1 ppm for CH2_2Ph) and carbonyl groups (~170 ppm in 13^13C NMR) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 331.1652 for C17_{17}H20_{20}N2_2O3_3) .

Q. What safety precautions are essential when handling this compound in the lab?

  • Hazards : Skin/eye irritation (GHS Category 2/2A) and respiratory sensitization (H335) .
  • Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Store in airtight containers at 2–8°C. Spills require neutralization with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields for this compound?

Discrepancies in yields (e.g., 60% vs. 85%) may arise from:

  • Purity of starting materials : Trace impurities in diazaspiro intermediates can hinder cyclization.
  • Catalyst selection : Rhodium-based catalysts (e.g., [Rh(acac)(CO)2_2]) improve regioselectivity in hydroformylation steps but require strict anhydrous conditions .
  • Workup protocols : Column chromatography vs. recrystallization—the latter may reduce losses but demands precise solvent polarity optimization .

Q. What mechanistic insights explain its biological activity as an RIPK1 inhibitor?

  • Target interaction : The spirocyclic core mimics the transition state of RIPK1’s kinase domain, competitively inhibiting ATP binding. The benzyl ester enhances membrane permeability, while the 2-oxo group stabilizes hydrogen bonding with catalytic lysine residues .
  • Validation :
    • Kinase assays : IC50_{50} values measured via fluorescence polarization (FP) or TR-FRET.
    • Cellular models : Apoptosis suppression in TNFα-treated HT-29 cells (EC50_{50} < 100 nM) .

Q. How do structural modifications impact its pharmacokinetic (PK) profile?

  • Benzyl vs. tert-butyl esters : The benzyl group increases lipophilicity (logP ~2.5) but reduces metabolic stability. tert-Butyl analogs show longer half-lives (t1/2_{1/2} > 4 h in rodents) due to slower esterase cleavage .
  • Spiro ring expansion : Larger rings (e.g., [4.6] vs. [4.5]) alter solubility and target selectivity. For example, [4.5] analogs exhibit higher affinity for RIPK1 over RIPK2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate
Reactant of Route 2
Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate

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